1,2,2,2-Tetrafluoroethyl methyl ether
Overview
Description
1,2,2,2-Tetrafluoroethyl methyl ether is a fluorinated ether with the molecular formula C3H4F4O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of four fluorine atoms and a methoxy group attached to an ethane backbone.
Mechanism of Action
Target of Action
Like many other chemical compounds, it may interact with various biological molecules in the body, such as proteins, lipids, and nucleic acids .
Mode of Action
It is known that the compound can react with strong reducing agents and oxidizing agents under extreme conditions .
Biochemical Pathways
It is possible that the compound could influence various biochemical processes due to its potential interactions with biological molecules .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is possible that the compound could induce various changes at the molecular and cellular levels due to its potential interactions with biological molecules .
Action Environment
The action, efficacy, and stability of 1,1,1,2-Tetrafluoro-2-methoxyethane can be influenced by various environmental factors. For example, the compound can react violently with strong reducing agents and oxidizing agents under extreme conditions . .
Preparation Methods
The synthesis of 1,2,2,2-Tetrafluoroethyl methyl ether typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,2,2,2-Tetrafluoroethyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may lead to the formation of partially fluorinated ethers.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,2,2-Tetrafluoroethyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated ethers on biological systems.
Medicine: Research is ongoing to explore its potential as an anesthetic agent or in drug delivery systems.
Industry: It is employed in the production of specialty chemicals, including fluorinated polymers and surfactants.
Comparison with Similar Compounds
1,2,2,2-Tetrafluoroethyl methyl ether can be compared with other fluorinated ethers such as:
1,1,2,2-Tetrafluoroethyl methyl ether: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
1,1,1,2-Tetrafluoro-3-oxabutane: Another fluorinated ether with distinct properties and uses.
1,2,2,2-Tetrafluoro-1-methoxyethane: Differing in the position of fluorine atoms, affecting its chemical behavior. The uniqueness of this compound lies in its specific fluorination pattern and the presence of a methoxy group, which confer unique reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c1-8-2(4)3(5,6)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCUGVFWAYLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382619 | |
Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50285-05-7 | |
Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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